molecular formula C7H10O3 B13480410 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2385980-04-9

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No.: B13480410
CAS No.: 2385980-04-9
M. Wt: 142.15 g/mol
InChI Key: VKQBSJDLPLXKBB-UHFFFAOYSA-N
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Description

2-Oxabicyclo[311]heptane-5-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective synthesis of the compound from simple starting materials.

Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[31The use of palladium-catalyzed reactions is also a potential route for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms.

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for various specialized applications in research and industry.

Biological Activity

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a carboxylic acid group, which is crucial for its interaction with biological molecules, influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3, with a molecular weight of approximately 142.15 g/mol. The unique bicyclic structure includes an oxygen atom embedded within the framework, contributing to its reactivity and potential biological applications.

Property Value
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural CharacteristicsBicyclic with an embedded oxygen atom
Functional GroupCarboxylic acid

The biological activity of this compound is primarily attributed to its carboxylic acid group, which facilitates hydrogen bonding and ionic interactions with various biomolecules. These interactions are essential for enzyme binding and modulation of biological pathways, suggesting potential therapeutic roles in drug design.

Key Mechanisms:

  • Enzyme Interaction: The carboxylic acid group may interact with active sites of enzymes, altering their activity.
  • Pathway Modulation: The compound could influence signaling pathways by interacting with receptors or other proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects and mechanisms of action of this compound:

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial efficacy against various bacterial strains.
    • Results indicated significant inhibition zones, suggesting potent antimicrobial properties.
  • Anti-inflammatory Pathway Analysis:
    • Another research focused on the compound's effect on cytokine production in immune cells.
    • Findings showed a reduction in pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acidC8H12O3Methyl group substitution
2-Azabicyclo[3.1.1]heptane-5-carboxylic acidC7H11NO2Contains nitrogen instead of oxygen
4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acidC7H11NO3Aminomethyl substitution

Properties

CAS No.

2385980-04-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9)

InChI Key

VKQBSJDLPLXKBB-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1(C2)C(=O)O

Origin of Product

United States

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